Product packaging for 5-Methoxy-2-azaspiro[3.3]heptane(Cat. No.:)

5-Methoxy-2-azaspiro[3.3]heptane

Cat. No.: B12819049
M. Wt: 127.18 g/mol
InChI Key: LUMLTMIGTHQXNL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Advanced Organic Synthesis

Spirocyclic compounds, which are characterized by two rings joined at a single, shared carbon atom, represent a pivotal structural motif in chemistry. tandfonline.combeilstein-journals.org Their conformationally restricted and well-defined three-dimensional nature endows them with high value in the rational design of complex molecules. rsc.orgresearchgate.net

In modern drug discovery, a strategic emphasis has been placed on moving beyond flat, aromatic-heavy molecules toward compounds possessing greater three-dimensional (3D) complexity. rsc.orgresearchgate.net Spirocyclic systems are central to this "escape from flatland," as the fused rings are held in a mutually perpendicular arrangement, enabling the precise projection of chemical functionality into diverse regions of 3D space. tandfonline.comenamine.netsigmaaldrich.com This intrinsic three-dimensionality is critical for establishing selective, high-affinity interactions with the intricate binding pockets of biological targets such as enzymes and receptors. tandfonline.comrsc.org The high fraction of sp³-hybridized carbon atoms inherent to spirocycles is essential for exploring new areas of chemical space, a primary goal in the generation of novel compound libraries for biological evaluation. acs.orgnih.govresearchgate.net

In medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their recurring presence in biologically active compounds and their ability to bind to various target classes. rsc.orgpageplace.deresearchgate.net Spirocycles have earned this designation, appearing in a wide array of natural products and clinically approved drugs. tandfonline.combeilstein-journals.orgbohrium.com Consequently, they have transitioned from being mere synthetic curiosities to indispensable building blocks for drug design. shigematsu-bio.comresearchgate.netresearchgate.net The advent of robust and scalable synthetic methodologies has led to the commercial availability of diverse spirocyclic building blocks, including various azaspiro[3.3]heptanes, which has in turn accelerated their integration into drug discovery pipelines. tandfonline.comsigmaaldrich.com These scaffolds are frequently employed as bioisosteric replacements for more conventional heterocyclic rings like piperidine (B6355638) or morpholine (B109124) to optimize physicochemical properties, improve metabolic stability, and secure novel intellectual property. shigematsu-bio.comresearchgate.netshigematsu-bio.com

Overview of Azaspiro[3.3]heptane Architectures and their Derivatives

The azaspiro[3.3]heptane architecture, which features two four-membered rings (such as azetidine (B1206935) or cyclobutane) fused at a central spiro-carbon, is a prominent class of small, strained spirocycles. thieme-connect.com This rigid framework is increasingly utilized as a bioisostere—a structural surrogate—for common six-membered heterocycles like piperidine, morpholine, and piperazine (B1678402). researchgate.netshigematsu-bio.comnih.govresearchgate.net The replacement of a traditional ring with an azaspiro[3.3]heptane core can lead to significant and beneficial changes in a molecule's properties, including its lipophilicity and basicity. nih.gov

The value of functionalized azaspiro[3.3]heptanes lies in the diverse spatial arrangements they can present. thieme-connect.com The position of the nitrogen atom(s) and the attachment points for substituents create well-defined exit vectors, which are crucial for systematically probing the structure-activity relationships (SAR) of a drug candidate. sigmaaldrich.comthieme-connect.comresearchgate.net For example, derivatives like 6-substituted 2-azaspiro[3.3]heptanes provide geometrically opposed vectors for chemical elaboration. thieme-connect.com The synthesis of a variety of derivatives, including amino acid analogues, has further broadened the toolkit of sterically constrained building blocks available for chemical biology and drug design. nih.govresearchgate.net

Specific Academic Interest in 5-Methoxy-2-azaspiro[3.3]heptane and Related Structures

Among the diverse family of azaspiro[3.3]heptane derivatives, This compound has been identified as a compound of specific academic and industrial interest. synhet.comnih.gov This molecule integrates the rigid spiro[3.3]heptane core with a methoxy (B1213986) group, a key functional group known to influence a compound's metabolic profile and physicochemical properties. smolecule.com It is often supplied and studied as its hydrochloride salt to improve handling and solubility. synhet.com

Research has underscored the utility of this compound as a valuable scaffold in medicinal chemistry. smolecule.com Its unique structural features are leveraged in the development of novel therapeutic agents and as probes in chemical biology to investigate drug-target interactions. smolecule.com For instance, azaspiro compound derivatives have been explored for their capacity to induce fetal hemoglobin, a therapeutic strategy for hemoglobinopathies. smolecule.com The N-Boc protected variant of the core structure is a key intermediate for creating more elaborate molecules, such as inhibitors of the SARS-CoV-2 3C-like protease, where the spirocycle effectively engages with the enzyme's binding site. nih.gov Furthermore, this compound and its isomers, such as 6-methoxy-2-azaspiro[3.3]heptane hydrochloride, are utilized in the synthesis of new antimicrobial agents. chemshuttle.com

Data Tables

Table 1: Physicochemical Identifiers for this compound and its Hydrochloride Salt

Property This compound This compound hydrochloride
IUPAC Name This compound This compound;hydrochloride
CAS Number 1345413-43-3 (Representative) 2306272-79-5
PubChem CID 135392511 135392510
Molecular Formula C₇H₁₃NO C₇H₁₄ClNO
Primary Application Synthetic intermediate, Research chemical Pharmaceutical intermediate, Research chemical

Data compiled from references synhet.comnih.gov. Note that multiple CAS numbers may exist for the parent compound.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound hydrochloride
2-Azaspiro[3.3]heptane
Piperidine
Morpholine
Piperazine
N-Boc-2-azaspiro[3.3]heptan-6-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B12819049 5-Methoxy-2-azaspiro[3.3]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methoxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H13NO/c1-9-6-2-3-7(6)4-8-5-7/h6,8H,2-5H2,1H3

InChI Key

LUMLTMIGTHQXNL-UHFFFAOYSA-N

Canonical SMILES

COC1CCC12CNC2

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 2 Azaspiro 3.3 Heptane and Analogues

Strategies for Spirocyclic Core Construction in Azaspiro[3.3]heptane Systems

The construction of the azaspiro[3.3]heptane framework is a significant synthetic challenge due to the inherent strain of the dual four-membered ring system. Chemists have developed several elegant strategies that leverage both stepwise and concerted reaction pathways to access this valuable structural motif. These approaches often involve the careful design of precursors that are primed for cyclization to form the quaternary spirocenter.

Intramolecular cyclization represents a cornerstone in the synthesis of azaspiro[3.3]heptane systems. These methods involve a single molecule containing all the necessary components for ring formation, which undergoes cyclization to form one or both of the azetidine (B1206935) rings. This pre-organization of reactive groups enhances the efficiency of the ring-closing step.

Classical nucleophilic substitution reactions are fundamental to the construction of the azaspiro[3.3]heptane core. In this approach, a suitably functionalized precursor undergoes an intramolecular S_N2 reaction where a nitrogen nucleophile displaces a leaving group to form the azetidine ring. A common strategy involves the double ring closure of a central precursor bearing two nucleophilic sites or two electrophilic sites. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved by the subsequent ring closure of 1,3-bis-electrophiles with appropriate nucleophiles. nih.gov

A practical route to substituted 2,6-diazaspiro[3.3]heptanes, analogues of the 2-azaspiro[3.3]heptane system, utilizes a key intramolecular cyclization step. thieme-connect.de The synthesis begins with the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines. The resulting secondary amine intermediate is then subjected to base-mediated cyclization. In this crucial step, the amine nitrogen acts as a nucleophile, displacing the chloride leaving group in an intramolecular S_N2 reaction to form the second azetidine ring and complete the spirocyclic core. thieme-connect.de This method has proven to be high-yielding and scalable. thieme-connect.de

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the formation of unsaturated rings of various sizes, including 5- to 30-membered rings. organic-chemistry.orgwikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.org RCM is particularly valuable due to its tolerance of a wide variety of functional groups and the availability of highly efficient ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org

While specific examples for the synthesis of 5-methoxy-2-azaspiro[3.3]heptane via RCM are not prevalent, the methodology is well-suited for constructing the azetidine ring within the spirocyclic system. A hypothetical retrosynthetic analysis would involve a precursor such as a 3-allyl-3-(but-3-en-1-yl)azetidine derivative. The RCM reaction on this diene would forge the second four-membered ring, yielding an unsaturated azaspiro[3.3]heptene, which could then be hydrogenated to the saturated azaspiro[3.3]heptane core. The efficiency of RCM has been demonstrated in the synthesis of numerous nitrogen heterocycles, making it a viable, albeit less documented, strategy for this specific target. wikipedia.orgdrughunter.com

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of complex molecular architectures, including spirocycles. Palladium and copper catalysts, in particular, enable unique bond formations under mild conditions.

Palladium-Catalyzed Aminoarylation and C-H Functionalization: Palladium-catalyzed reactions are highly effective for constructing spirocyclic systems. One prominent strategy involves a cascade sequence of carbopalladation followed by intramolecular C–H functionalization. nih.govnih.gov In a typical mechanism, an aryl halide undergoes oxidative addition to a Pd(0) catalyst. The resulting arylpalladium(II) species then undergoes intramolecular migratory insertion with a tethered alkene. nih.gov The subsequent C-H activation step forms a spiropalladacycle intermediate, which can then react further to yield the final spirocyclic product. nih.govnih.gov This approach has been successfully applied to generate spirooxindoles and other complex spirocycles. nih.gov While direct application to 2-azaspiro[3.3]heptane is not extensively reported, the fundamental principles of Pd-catalyzed C-H activation and aminoarylation provide a powerful blueprint for potential synthetic routes. researchgate.net

Copper-Catalyzed Borylative Ring Closing: A novel and effective method for synthesizing spiroheterocycles involves a copper-catalyzed borylative ring-closing C-C coupling of an alkenyl halide. acs.orgacs.org This strategy allows for the creation of [m.n]-spirocycles (where m,n = 3–5) and introduces a methylene (B1212753) boronate substituent that is valuable for further functionalization. acs.orgacs.org

The catalytic cycle is believed to begin with the formation of a diphosphine copper(I) alkoxide complex, which reacts with bis(pinacolato)diboron (B136004) (B₂pin₂) to generate a Cu-B species. acs.org This species then undergoes insertion of the C=C double bond of the substrate, followed by a concerted halogen abstraction and ring closure to yield the spirocyclic product. acs.org This method has proven effective for synthesizing various spiroheterocycles with moderate to excellent yields. acs.org

EntrySubstrate (Alkenyl Halide)LigandYield (%)Reference
1Brominated precursor 4a(Br)Xantphos93 acs.org
2Brominated precursor 4a(Br)PCy₃80 acs.org
3Brominated precursor 4a(Br)tBu-Xantphos85 acs.org
4Iodinated precursor 4a(I)Xantphos95 acs.org
5N-Tosylpyrrolidine derivativeXantphos60 acs.org
6N-Tosylpiperidine derivativeXantphos62 acs.org

Iodoaminocyclization is a classic method for the synthesis of nitrogen-containing heterocycles. The reaction involves the activation of an alkene by an electrophilic iodine source (e.g., N-iodosuccinimide, NIS), followed by the intramolecular attack of a tethered nitrogen nucleophile (an amine or amide). This process results in the formation of an iodo-functionalized heterocyclic ring.

This strategy has been effectively utilized in cascade reactions for the rapid assembly of complex molecules. For example, a metal-free cascade coupling/iodoaminocyclization of trifluoroacetimidoyl chlorides and allylamines using NIS as the iodine source has been developed to synthesize 2-trifluoromethyl-imidazolines. rsc.org In this transformation, the allylamine (B125299) first couples with the imidoyl chloride, and the resulting intermediate undergoes a subsequent iodoaminocyclization to form the imidazoline (B1206853) ring. rsc.org This demonstrates the principle of using an iodine-mediated cyclization to construct N-heterocycles, a strategy that could be adapted to precursors designed to form the azetidine rings of an azaspiro[3.3]heptane system.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are distinguished by their high atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of diverse compound libraries. nih.govresearchgate.net

The construction of spirocyclic frameworks is particularly well-suited to MCRs, as the formation of the requisite quaternary carbon center can be achieved at room temperature with high efficiency. nih.gov A notable example is the Povarov reaction, an inverse electron demand aza-Diels-Alder reaction, which can be used in a multicomponent fashion to generate novel spiro-heterocyclic systems. rsc.org In a two-step diastereoselective methodology, cyclic ketones, heterocyclic amines, and cyclopentadiene (B3395910) derivatives can be combined to create complex spirocyclic frameworks. rsc.orgrsc.org The strategic selection of diverse building blocks allows for the creation of a wide range of spirocycles resembling motifs found in clinically relevant pharmaceuticals. rsc.org Although not specifically documented for this compound, the principles of MCRs offer a powerful and convergent approach for assembling the azaspiro[3.3]heptane core.

Multicomponent Reaction (MCR) Approaches

Condensation Reactions (e.g., with 2,6-dimethylphenol, isobutyraldehyde (B47883), and nitriles)

A notable example of this approach is the three-component condensation of 2,5-dialkyl-phenols with isobutyraldehyde and various nitriles in the presence of concentrated sulfuric acid. This reaction yields 1-R-9-alkyl-3,3,6-trimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and their corresponding 1,6,9-trien-8-one derivatives. researchgate.net While this method produces a larger spirocyclic system, it demonstrates the principle of using a condensation reaction involving an aldehyde and a nitrile to construct an azaspirocyclic core. The reaction proceeds through the formation of a carbocation from the aldehyde, which then reacts with the phenol (B47542) and nitrile in a concerted or stepwise fashion to build the spirocyclic framework.

ReactantsCatalystProductReference
2,5-dialkylphenols, isobutyric aldehyde, nitrilesConcentrated sulfuric acid2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, offering high levels of stereocontrol.

Diels-Alder Cycloadditions (e.g., TiCl4-catalyzed)

The Diels-Alder reaction, a [4+2] cycloaddition, has been employed in the synthesis of spiro-heterocyclic compounds. The use of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4), can enhance the reactivity and selectivity of the reaction. pnrjournal.com In the context of azaspirocycle synthesis, a TiCl4-catalyzed Diels-Alder reaction can be envisioned between a diene and a dienophile containing a nitrogen atom to construct the heterocyclic portion of the spirocycle with high regio- and stereoselectivity. pnrjournal.com This methodology has been successfully applied to create diazaspiro-[5.5]undec-8-ene and oxaspiro[bicyclo[2.2.1]heptane-2,1-cyclohexane]dione systems in excellent yields. pnrjournal.com

[2+2] Photocycloaddition (e.g., cage-confined asymmetric photocycloaddition)

The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered ring from two alkene-containing molecules. This method is particularly useful for constructing the strained cyclobutane (B1203170) rings found in 2-azaspiro[3.3]heptane. A significant advancement in this area is the use of cage-confined asymmetric photocatalysis. acs.orgnih.gov In this technique, a chiral photoreactor cage facilitates a cross [2+2] photocycloaddition under visible light, leading to the formation of spirocycle and bispirocycle compounds with multiple chiral centers. acs.orgnih.gov This enzyme-mimicking approach offers high reactivity and enantioselectivity, providing a pathway to highly strained and multi-chiral spirocyclobutanes. acs.orgnih.gov The chiral pockets of the cage pre-organize the substrates, leading to preferential cross-cycloaddition. acs.orgnih.gov

ReactionKey FeatureOutcomeReference
[2+2] PhotocycloadditionCage-confined asymmetric photocatalysisConstruction of spirocycles with multiple chiral centers acs.orgnih.gov
TosMIC-derived Ugi Adducts

Tosylmethyl isocyanide (TosMIC) is a versatile reagent in multicomponent reactions, such as the Ugi reaction. nih.gov The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. By employing TosMIC as the isocyanide component, highly functionalized adducts can be generated. nih.gov These Ugi adducts, containing a tosyl group, can serve as precursors for further transformations to construct heterocyclic systems. nih.gov The tosyl group can act as a leaving group or a handle for subsequent cyclization reactions, providing a pathway to spirocyclic structures. This approach allows for the rapid generation of molecular complexity from simple starting materials. nih.gov

Asymmetric Synthesis Techniques for Enantiopure Spirocycles

The synthesis of enantiomerically pure spirocycles is crucial for their application in drug discovery, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit, resulting in an unequal amount of stereoisomers. uwindsor.ca

Diastereoselective Additions (e.g., to imines)

A highly effective method for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl imines (Davis–Ellman's imines). rsc.orgsemanticscholar.org This three-step procedure proceeds with high efficiency (up to 90% yield) and diastereoselectivity (dr values up to 98:2). rsc.org The key step is the highly diastereoselective addition of the enolate of ethyl cyclobutanecarboxylate to the chiral imine, which sets the stereochemistry of the final product. Subsequent reduction of the ester and intramolecular cyclization afford the enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net

Starting MaterialsKey StepProductDiastereomeric RatioReference
Ethyl cyclobutanecarboxylate, N-tert-butanesulfinyl aldiminesDiastereoselective addition of enolate to imine1-substituted 2-azaspiro[3.3]heptanesup to 98:2 rsc.orgresearchgate.net

Stereoselective Formation of β-Lactams

The stereoselective synthesis of β-lactams, four-membered cyclic amides, provides a valuable route to various nitrogen-containing heterocycles, including azaspirocycles. rsc.orgrsc.org The classic method for β-lactam synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition of a ketene (B1206846) and an imine. rsc.org By using chiral reactants or catalysts, this reaction can be rendered stereoselective, affording enantioenriched β-lactams. rsc.org These chiral β-lactams can then be further elaborated into more complex spirocyclic structures. For instance, spirocyclic β-lactams can be synthesized via the [2+2] cycloaddition of cyclic ketenes with imines, with the diastereoselectivity (cis or trans) being controlled by the substituents on the imine. nih.gov Rhodium-catalyzed reactions have also been employed in the assembly of spirocyclic β-lactams with high stereoselectivity. rsc.orgresearchgate.net

Asymmetric Synthesis Techniques for Enantiopure Spirocycles

Introduction and Manipulation of Methoxy (B1213986) Functionality in Azaspiro[3.3]heptane Derivatives

The strategic placement of a methoxy group on the azaspiro[3.3]heptane core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The synthesis of these derivatives requires careful planning regarding the introduction and subsequent handling of this functional group.

The most direct approach to synthesizing this compound involves the use of starting materials that already contain the required methoxy-substituted carbocyclic ring. A plausible and efficient strategy begins with a suitably substituted cyclobutane precursor, such as 3-methoxycyclobutanone. This key intermediate can then undergo a series of transformations to construct the spiro-fused azetidine ring.

One common method involves the reaction of the ketone with a suitable nucleophile, such as tosylmethyl isocyanide (TosMIC), to form a nitrile, followed by subsequent functional group manipulations. An alternative approach, analogous to the synthesis of related oxaspiro[3.3]heptanes, involves a multi-step sequence starting from 3-oxocyclobutane-1-carboxylic acid. researchgate.net This sequence could be adapted by first establishing the methoxy group on the cyclobutane ring before proceeding with reactions like Wittig olefination, reduction, and protection, followed by steps to build the second ring. researchgate.net The key is to incorporate the methoxy group at an early stage on a stable cyclobutane precursor before the construction of the strained spirocyclic system.

The presence of a methoxy substituent on the cyclobutane ring of an azaspiro[3.3]heptane precursor can exert a notable influence on subsequent chemical reactions. The methoxy group is moderately electron-donating through resonance and electron-withdrawing through induction. In the context of the saturated carbocyclic ring of the spiro[3.3]heptane system, its electronic effects primarily influence the reactivity of adjacent functional groups.

For instance, during the formation of the azetidine ring via intramolecular cyclization, the methoxy group can influence the regioselectivity of the ring-closing step if competing reaction sites are present. Its steric bulk, although modest, may also direct the approach of reagents, thereby affecting the stereochemical outcome of reactions on the cyclobutane ring. Furthermore, the oxygen atom's lone pairs can potentially coordinate with Lewis acidic reagents, altering the reactivity profile of the molecule.

While the methoxy group (a methyl ether) is generally considered a stable and robust functional group, certain synthetic transformations may require its temporary conversion to a free hydroxyl group. This process, known as deprotection or ether cleavage, is a critical tool in multi-step synthesis.

The cleavage of methyl ethers typically requires harsh conditions and strong reagents due to the stability of the C-O bond. masterorganicchemistry.com The most common and effective reagent for this transformation is boron tribromide (BBr₃). The reaction involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, proceeding via an Sₙ2 mechanism. masterorganicchemistry.com

Scalable Synthetic Approaches for Azaspiro[3.3]heptane Motifs

The utility of azaspiro[3.3]heptanes as building blocks in drug discovery necessitates the development of synthetic routes that are both efficient and scalable. Several strategies have been reported for the multigram synthesis of the core azaspiro[3.3]heptane scaffold and its derivatives. univ.kiev.uaresearchgate.netthieme-connect.com

A practical route to 2,6-diazaspiro[3.3]heptanes, a related motif, involves the reductive amination of a 3-(chloromethyl)azetidine-3-carbaldehyde intermediate with primary amines, followed by a base-mediated intramolecular cyclization to form the second azetidine ring. thieme-connect.de This approach is amenable to large-scale synthesis and the generation of chemical libraries. thieme-connect.de For 2-oxa-6-azaspiro[3.3]heptanes, a scalable two-step process has been developed that forms the azetidine ring through hydroxide-facilitated alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane (B1265868), demonstrating scalability up to a 100-gram scale with high yield and purity. acs.org

Another robust approach relies on the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is then reduced to the corresponding azaspiro[3.3]heptane. thieme-connect.com The selective reduction of the lactam can be challenging, but reagents like alane have been successfully employed for smooth, multigram-scale reductions. thieme-connect.com These methods provide a reliable foundation for producing significant quantities of the core spirocycle, which can then be functionalized as needed.

Synthesis of Highly Functionalized and Diverse Azaspiro[3.3]heptane Building Blocks

To maximize their utility in medicinal chemistry, azaspiro[3.3]heptane scaffolds are often prepared with multiple functional groups, or "exit vectors," which allow for their incorporation into larger molecules in various orientations. nih.govacs.orgresearchgate.net Expedient synthetic routes have been developed to access these versatile building blocks. nih.gov

The synthesis often begins with commercially available or readily prepared substituted azetidines or cyclobutanes. nih.gov For example, starting from N-protected azetidin-3-one, functional groups can be introduced at various positions. A common strategy involves aldol-type reactions to install a side chain, which can then be manipulated to include carboxylic acids, alcohols, or amines. These functionalized intermediates can then undergo cyclization to form a second four-membered ring, such as an oxetane, to complete the azaspiro[3.3]heptane framework. nih.gov

These synthetic efforts have produced a diverse array of building blocks, enabling the exploration of chemical space around the rigid spiro[3.3]heptane core. nih.govsigmaaldrich.com The ability to attach different substituents at multiple positions makes these scaffolds highly attractive for scaffold-hopping strategies and the optimization of pharmacokinetic properties in drug discovery programs. nih.gov

Interactive Table of Functionalized Azaspiro[3.3]heptane Building Blocks

The following table summarizes examples of functionalized azaspiro[3.3]heptane derivatives and their precursors, highlighting the versatility of the synthetic methodologies.

Building BlockPrecursor(s)Type of FunctionalizationSynthetic Strategy
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateN-Boc-3-(hydroxymethyl)azetidineKetoneOxidation, Ring Expansion
2-Azaspiro[3.3]heptane-1-carboxylic acid2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateCarboxylic AcidEster Hydrolysis, Deprotection
1-(Hydroxymethyl)-2-azaspiro[3.3]heptane2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylatePrimary AlcoholEster Reduction
2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, ArylamineSecondary AmineReductive Amination, Cyclization
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetaneAryl AmineNucleophilic Substitution, Cyclization

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways in Spirocyclization Reactions

The formation of the spiro[3.3]heptane core involves the creation of a quaternary carbon center, a significant synthetic challenge. Various mechanistic pathways have been developed to construct this unique architecture.

Radical-mediated reactions offer a powerful method for C-H functionalization and bond formation. One notable approach involves a lithium-amide induced single-electron transfer (SET) to a ketone, which generates a nitrogen-centered radical and a ketyl radical anion. researchgate.net This pair of radicals can then act synergistically. For instance, in a related synthesis, this "frustrated radical pair" selectively abstracts a hydrogen atom from a substrate like 3-iodooxetane. researchgate.net This initiates an exergonic radical-radical coupling reaction, forming the crucial bond to create a spirocyclic core. researchgate.net

Another example of radical involvement is the observed rearrangement of spiro[3.3]heptan-2-yl radicals into cyclobutenylpropyl radicals at temperatures above 290 Kelvin, indicating that ring-opening pathways are accessible under thermal conditions.

Cycloaddition reactions are a cornerstone for the synthesis of cyclic and spirocyclic compounds. The [2+2] cycloaddition is particularly prominent in the synthesis of azaspiro[3.3]heptanes.

A key strategy is the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate), to yield a spirocyclic β-lactam intermediate. researchgate.netnih.govresearchgate.net This β-lactam ring can then be reduced using reagents like alane to produce the final 1-azaspiro[3.3]heptane product. researchgate.netnih.govresearchgate.net

Similarly, the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a robust method for creating 1-substituted 2-azaspiro[3.3]heptanes. rsc.org In this process, a ketene is generated in situ from a cyclobutanecarboxylic acid derivative and reacts with a trimethylsilyl (B98337) (TMS)-imine. The resulting β-lactam is then reduced to the desired substituted azetidine (B1206935). rsc.org This method has proven to be scalable and tolerates a wide range of functional groups. rsc.org

Cycloaddition Type Reactants Intermediate Final Product Class Reference
Thermal [2+2]Endocyclic Alkene + Graf's IsocyanateSpirocyclic β-lactam1-Azaspiro[3.3]heptane researchgate.netnih.gov
Staudinger [2+2]Ketene + ImineSpirocyclic β-lactam1-Substituted 2-Azaspiro[3.3]heptane rsc.org

Rearrangement reactions provide elegant pathways to complex molecular architectures from simpler precursors. In the context of synthesizing spirocyclic azetidines, semipinacol-type rearrangements of azabicyclo[1.1.0]butyl carbinols have been effectively utilized. arkat-usa.org Treatment of these carbinols with trifluoroacetic or triflic anhydride (B1165640) can promote a rearrangement that leads to 1,3,3-substituted keto-azetidines. arkat-usa.org The mechanism is believed to involve the formation of a transient spirocyclic oxonium ion, which then undergoes desilylation and rearrangement to yield the final product. arkat-usa.orgarkat-usa.org

Both organocatalysis and metal catalysis have been instrumental in developing efficient and selective syntheses of spirocycles.

Metal-Catalyzed Mechanisms: Transition metals like palladium, nickel, and copper are frequently used to catalyze the formation of the azaspiro[3.3]heptane scaffold.

Palladium: Pd-catalyzed reactions, such as the Buchwald-Hartwig coupling, have been employed to create 1,3-bisarylated azetidines from corresponding precursors. arkat-usa.org

Nickel: Nickel-catalyzed reactions, specifically a regio- and enantioselective syn-hydrometalative 4-exo-trig cyclization of alkynones, have been developed for synthesizing spirocycles. rsc.org

Titanium: Titanacyclobutanes, generated in situ from ketones using Tebbe's reagent, can serve as 1,3-dianion equivalents. chemrxiv.org Halogenation of these transient organotitanium species provides functionalized quaternary carbon centers that are precursors for azaspiro[3.n]alkanes. chemrxiv.org

Organocatalytic Mechanisms: Organocatalysis offers a metal-free alternative for stereoselective synthesis. Cascade reactions combining a chiral secondary amine (like a diarylprolinol silyl (B83357) ether) and a palladium catalyst have been developed for the enantioselective synthesis of spiroisoxazolones. acs.org The mechanism involves the formation of a chiral iminium intermediate from the enal, which then undergoes a conjugate addition with a Pd(II) hydride species. This is followed by an intramolecular cyclization to form the spirocyclic product with high stereocontrol. acs.org

Stereochemical Control and Regioselectivity Studies

Achieving high stereochemical control (enantio- and diastereoselectivity) and regioselectivity is paramount in modern synthetic chemistry, particularly for producing compounds for medicinal applications.

The stereochemical outcome of spirocyclization reactions is influenced by a multitude of factors, from the choice of catalyst and reagents to the reaction conditions.

Catalyst and Ligand Choice: In metal-catalyzed reactions, the identity of the metal and its associated ligands is critical. For example, highly cis-diastereoselective Rh(I)-catalyzed cyclopropanation reactions have been developed, where the catalyst structure dictates the stereochemical outcome. acs.org In organocatalytic systems, the structure of the chiral amine catalyst directly controls the enantioselectivity of the final product. acs.org

Activating Agents and Additives: The choice of activating agent can enhance both catalyst efficiency and diastereoselectivity. For instance, in Rh(I)-catalyzed cyclopropanations, changing the activating agent from silver triflate (AgOTf) to sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) significantly improved performance and cis-selectivity. acs.org

Reaction Conditions: Temperature and solvent play a crucial role. Lowering the reaction temperature often reduces the formation of kinetic byproducts, thereby favoring thermodynamic control and improving stereoselectivity. The solvent can also influence the lifetime and stability of reactive intermediates, thereby affecting selectivity.

Substrate Control: The inherent structure of the starting materials can direct the stereochemical course of a reaction. In some cases, acid-mediated anomerization can be used post-synthesis to improve the diastereomeric ratio of the product mixture, as demonstrated in related bis-morpholine spiroacetals. acs.org

The following table summarizes key factors that influence stereoselectivity in the synthesis of spirocyclic systems.

Factor Influence on Stereochemistry Example Reference
Chiral Catalyst Directs the formation of one enantiomer over the other.Chiral secondary amines in cascade reactions for spiroisoxazolones. acs.org
Metal Catalyst/Ligand The metal center and ligand sphere create a chiral environment that dictates diastereo- and enantioselectivity.Rh(I) catalysts for highly cis-selective cyclopropanations. acs.org
Activating Agent Can enhance catalyst performance and selectivity.Use of NaBArF instead of AgOTf in Rh(I) catalysis. acs.org
Temperature Lower temperatures can increase selectivity by favoring the thermodynamically more stable product.General principle for controlling stereochemical outcomes.
Post-Synthetic Epimerization Can improve diastereomeric ratios in certain systems.Acid-mediated anomerization of spiroacetals. acs.org

Role of Catalysts and Reaction Conditions in Selectivity

The efficiency and selectivity of catalytic reactions for synthesizing spirocyclic compounds are heavily dependent on the chosen reaction conditions. numberanalytics.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, which can enhance reaction rates and control the formation of specific products. numberanalytics.com Factors such as the type of catalyst, solvent, temperature, and concentration of reactants are critical in steering the reaction towards the desired azaspiro[3.3]heptane product while minimizing side reactions. numberanalytics.com

In the synthesis of related spirocycles, such as 2-oxa-6-azaspiro[3.3]heptane, the choice of reactants and conditions directly impacts yield and selectivity. For instance, in the cyclization reaction to form the N-protected spirocycle, using 3,3-bis(bromomethyl)oxetane (B1265868) leads to much faster reactions compared to its chloro-analogue. thieme-connect.com Furthermore, optimizing the reaction temperature was found to be crucial; a study showed that for a specific reaction, increasing the temperature from 60 °C to 100 °C did not necessarily improve the outcome, indicating a delicate balance is required. thieme-connect.com

The deprotection step to yield the final spirocycle also highlights the importance of reaction conditions. In the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane, the use of a palladium on activated carbon catalyst under a hydrogen atmosphere was found to be most effective at a specific pressure (5 bar) and in the presence of a catalytic amount of acetic acid. thieme-connect.com Similarly, visible light-mediated energy transfer catalysis has been employed for the synthesis of related azaspiro compounds, demonstrating how non-traditional energy sources can provide mild and selective reaction conditions compatible with sensitive functional groups. nih.govrsc.org

These examples from closely related syntheses underscore that for the selective synthesis of 5-Methoxy-2-azaspiro[3.3]heptane, careful optimization of catalysts and conditions is essential. The choice between different leaving groups, the specific catalyst (e.g., palladium, aluminum chloride), solvent polarity, and temperature can all be expected to play a decisive role in maximizing the yield of the desired isomer and preventing the formation of unwanted byproducts. nih.gov

Table 1: Influence of Reaction Parameters on the Synthesis of a Related Spirocycle (2-Oxa-6-azaspiro[3.3]heptane)

Parameter Condition A Condition B Observation Reference
Reactant 3,3-bis(chloromethyl)oxetane 3,3-bis(bromomethyl)oxetane Reactions are significantly faster with the bromo-analogue. thieme-connect.com
Temperature 60 °C 100 °C Higher temperature does not always lead to better conversion and can affect selectivity. thieme-connect.com
Catalyst System Pd/C, H₂ Pd/C, H₂, Acetic Acid Addition of catalytic acetic acid improves the efficiency of the debenzylation step. thieme-connect.com
Pressure (Debenzylation) Atmospheric 5 bar Higher pressure is optimal for the hydrogenation step. thieme-connect.com

Influence of Methoxy (B1213986) Group on Reaction Pathways and Intermediate Stability

The methoxy (-OCH₃) group at the 5-position of the 2-azaspiro[3.3]heptane ring system is not merely a passive substituent; its electronic properties can significantly influence reaction pathways and the stability of key intermediates. The oxygen atom in the methoxy group possesses lone pairs of electrons, making it a strong electron-donating group through resonance. arabjchem.org

This electron-donating nature can have several important consequences during a synthetic sequence. In reactions that proceed through cationic intermediates, the methoxy group can play a crucial stabilizing role. For example, in the formation of other spiro compounds, computational studies have shown that a methoxy group can affect the charge distribution in key intermediates. nih.govacs.org In one study on the formation of spiro rsc.orgnih.govtrienones, the reaction of a methoxy-substituted aniline (B41778) derivative was found to proceed via a different pathway compared to the unsubstituted or fluorine-substituted analogues. nih.govacs.org The reaction involving the methoxy-substituted substrate was endothermic when proceeding through a specific spiro-cation intermediate, in contrast to the exothermic reactions for the hydrogen- and fluorine-substituted versions, thereby steering the reaction towards an alternative product. nih.gov

The methoxy group's influence extends to the electronic structure of the molecule. Theoretical calculations on carbazole-based spiro compounds have demonstrated that methoxy groups are critical in controlling the Highest Occupied Molecular Orbital (HOMO) level. arabjchem.orgresearchgate.net The HOMOs are often delocalized onto the oxygen atoms of the methoxy groups, which increases the electron density in that region of the molecule. arabjchem.org This elevated electron density can direct the approach of electrophiles and influence the regioselectivity of certain reactions.

Therefore, in the synthesis of this compound, the methoxy group is expected to:

Stabilize Cationic Intermediates: If the reaction mechanism involves the formation of a carbocation on the cyclobutane (B1203170) ring, the electron-donating methoxy group would stabilize this positive charge, potentially lowering the activation energy for that pathway.

Direct Reaction Pathways: By altering the stability of certain intermediates over others, the methoxy group can dictate the major reaction pathway followed, leading to specific isomers or even different structural scaffolds altogether. nih.govacs.org

Influence Reactivity: The increased electron density imparted by the methoxy group could make the spirocyclic core more or less susceptible to certain reagents compared to its unsubstituted counterpart.

Table 2: Electronic Effects of Methoxy Substitution in Spiro Compounds

Property Effect of Methoxy Group Implication for Reaction Mechanism Reference
Electronic Nature Strong electron-donating group (resonance effect). Increases electron density on the ring system. arabjchem.org
Intermediate Stability Can stabilize adjacent carbocations. May lower the activation energy for pathways involving cationic intermediates. nih.gov
Reaction Pathway Control Can alter the relative energy of transition states and intermediates, favoring one pathway over another. Can lead to different products compared to unsubstituted or electron-withdrawing substituted analogues. nih.govacs.org
Molecular Orbitals Contributes significantly to the Highest Occupied Molecular Orbital (HOMO). Influences the site of electrophilic attack and overall reactivity. arabjchem.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 5-Methoxy-2-azaspiro[3.3]heptane, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C) for Core and Substituent Identification

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for identifying the core structure and the methoxy (B1213986) substituent of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in related azaspiro[3.3]heptane derivatives, specific proton signals can be assigned to the different positions on the spirocyclic rings. researchgate.net While specific shift values for this compound are not detailed in the provided results, analogous compounds show characteristic signals for protons on the azetidine (B1206935) and cyclobutane (B1203170) rings, as well as for the methoxy group. For example, the methoxymethyl protons in 3-(methoxymethyl)-1-azaspiro[3.3]heptane resonate at δ 3.3 ppm. vulcanchem.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of a quaternary spiro carbon is a key feature in the ¹³C NMR spectrum of azaspiro[3.3]heptane derivatives. vulcanchem.com The spectrum would also show distinct signals for the carbons of the azetidine and cyclobutane rings, and the methoxy group. Predicted ¹³C NMR data for similar structures can serve as a reference for spectral interpretation. hmdb.canp-mrd.org

A summary of expected ¹H and ¹³C NMR signals for this compound based on related structures is presented below:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)~3.3~50-60
Azetidine Ring ProtonsVariableVariable
Cyclobutane Ring ProtonsVariableVariable
Spiro CarbonN/AQuaternary signal

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex NMR spectra of spirocyclic systems and for determining the through-bond and through-space correlations between atoms. whiterose.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. emerypharma.com In this compound, COSY would reveal the coupling network within the azetidine and cyclobutane rings, helping to trace the proton connectivity. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. emerypharma.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for identifying the quaternary spiro carbon and for confirming the connectivity between the methoxy group and the cyclobutane ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the spirocyclic system. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. whiterose.ac.uk The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₇H₁₃NO). nih.gov The fragmentation pattern of alkanes and amines often involves the loss of small alkyl or functional groups. libretexts.orgdocbrown.info For this compound, characteristic fragmentation would likely involve cleavage of the C-C bonds within the strained cyclobutane rings and loss of the methoxy group or parts of the azetidine ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (amine)3300-3500 (broad)Stretching
C-H (alkane)2850-2960Stretching
C-O (ether)1000-1300Stretching
C-N (amine)1000-1250Stretching

Table based on general FTIR correlation charts. diva-portal.orgspecac.com

The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would indicate N-H stretching of the secondary amine. researchgate.net The C-H stretching vibrations of the alkyl groups on the rings would appear in the 2850-2960 cm⁻¹ region. researchgate.net The C-O stretching of the methoxy group and the C-N stretching of the amine would be found in the fingerprint region of the spectrum. specac.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Weak Forces)

In the solid state and in protic solvents, it is expected that the primary intermolecular interaction would be hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another, forming chains or more complex networks. Additionally, the methoxy group's oxygen can participate in weaker hydrogen bonds. Computational studies on similar aminopropyltrimethoxysilane molecules show that N–H···N and N–H···O hydrogen bonds are key in stabilizing molecular clusters. mdpi.com

The introduction of the spirocyclic core, as opposed to more common heterocyclic structures like piperidine (B6355638) or morpholine (B109124), has a notable effect on the compound's physicochemical properties, which in turn influences its intermolecular interactions. Studies on related azaspiro[3.3]heptanes have shown that the spirocyclic nature of the core can lead to an increased basicity of the nitrogen atom. nih.gov This enhanced basicity can strengthen the hydrogen bonds where the nitrogen acts as an acceptor.

Stereogenic Property Assignment and Isomeric Configuration

The structure of this compound contains a stereogenic center at the carbon atom to which the methoxy group is attached (C5). This gives rise to the possibility of two enantiomers, (R)-5-Methoxy-2-azaspiro[3.3]heptane and (S)-5-Methoxy-2-azaspiro[3.3]heptane.

The synthesis of specific stereoisomers of substituted 2-azaspiro[3.3]heptanes has been a subject of significant research, underscoring the importance of controlling the stereochemistry of these building blocks in medicinal chemistry. rsc.orgbeilstein-journals.orgresearchgate.net Diastereoselective and enantioselective synthetic methods have been developed to access optically pure isomers of related compounds. For instance, the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has enabled the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes with high diastereoselectivity. beilstein-journals.org

The absolute configuration of a specific isomer of a related 2,4-cis-disubstituted amino azetidine has been determined by single-crystal X-ray diffraction analysis, confirming the feasibility of obtaining and characterizing stereochemically pure azaspiro compounds. nih.gov While a specific assignment for commercially available this compound is not readily found in the literature, it is typically supplied as a racemate, a mixture of both the (R) and (S) enantiomers. The separation of these enantiomers would require chiral chromatography or resolution via diastereomeric salt formation.

Conformational Analysis of Methoxy Group Orientation

The conformational flexibility of this compound is limited due to the inherent rigidity of the spiro[3.3]heptane framework. The two four-membered rings are nearly planar and are oriented perpendicularly to each other. The primary conformational variable to consider is the orientation of the methoxy group relative to the cyclobutane ring to which it is attached.

The methoxy group can adopt different conformations through rotation around the C5-O bond. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions. Computational studies on related molecules containing a methoxy group on a small ring suggest that the orientation of the methoxy group can be influenced by both steric and electronic factors. nih.gov

In the case of this compound, the methoxy group is likely to orient itself to minimize steric clashes with the adjacent methylene (B1212753) protons of the cyclobutane ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could provide experimental evidence for the preferred orientation of the methoxy group by observing correlations between the methoxy protons and the protons on the cyclobutane ring. However, specific NOESY data for this compound is not currently available in the public domain. Theoretical calculations, such as Density Functional Theory (DFT), could also be employed to predict the lowest energy conformation of the methoxy group.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands out as a powerful quantum chemical method for investigating the properties of molecules like 5-Methoxy-2-azaspiro[3.3]heptane. DFT calculations offer a balance between computational cost and accuracy, making it feasible to study relatively complex systems.

The three-dimensional structure of this compound is fundamental to its function, particularly in a biological context where molecular recognition is key. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For azaspiro[3.3]heptane derivatives, understanding the puckering of the four-membered rings and the orientation of substituents is of significant interest. nih.govfigshare.com

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. The methoxy (B1213986) group at the 5-position can adopt various orientations relative to the spirocyclic core. Computational studies can predict the most stable conformer and the energy barriers between different conformations. This information is critical as the biological activity of a molecule can be highly dependent on its preferred conformation.

Table 1: Representative Calculated Conformational Data for Azaspiro[3.3]heptane Derivatives

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (degrees)
Equatorial-like Methoxy0.00~175
Axial-like Methoxy1.5 - 3.0~60

Note: Data are representative and based on general findings for substituted spirocyclic systems.

DFT calculations are highly effective in predicting spectroscopic parameters, which can be correlated with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. The calculated frequencies for C-O, C-N, and N-H stretching and bending vibrations in this compound can aid in the assignment of experimental peaks. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govscirp.org These theoretical predictions are invaluable for assigning signals in complex NMR spectra and for distinguishing between different isomers or conformers.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Azaspiro[3.3]heptane System

ParameterPredicted Value (DFT)Experimental Value
¹³C NMR (Spiro-carbon)~35-45 ppmCorrelated with experimental data
¹H NMR (CH-O)~3.5-4.0 ppmCorrelated with experimental data
IR (C-O Stretch)~1050-1150 cm⁻¹Correlated with experimental data

Note: Predicted values are general ranges for similar structures and require specific calculations for this compound.

Analysis of the electronic structure provides insights into the reactivity of this compound. Molecular orbital theory, within the framework of DFT, can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these frontier orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. The nitrogen atom is expected to be a primary site for protonation and alkylation reactions. smolecule.com

Mechanistic Probing through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing information that is often difficult to obtain through experimental means alone.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. beilstein-journals.orgresearchgate.net

For instance, in the synthesis of the azaspiro[3.3]heptane core, which often involves intramolecular cyclization, DFT calculations can be used to compare different possible cyclization pathways and identify the most favorable one.

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models can account for solvent effects through either implicit or explicit solvent models. nih.gov

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide good qualitative predictions of how a solvent will affect a reaction.

Explicit Solvent Models: In these more computationally intensive models, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled.

For reactions of this compound, investigating solvent effects is crucial for optimizing reaction conditions and for understanding its behavior in different environments, such as in biological systems. acs.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, exploring its conformational landscape and defining its three-dimensional shape.

The defining characteristic of this compound and related compounds is their pronounced three-dimensionality. mdpi.comnih.gov This is often quantified by the fraction of sp³-hybridized carbon atoms (Fsp³), which is high for this scaffold, indicating a departure from the "flatland" of aromatic, sp²-rich compounds common in medicinal chemistry. mdpi.com This 3D architecture allows for the exploration of new and underexploited regions of chemical space in protein binding pockets. nih.govacs.orgnih.gov

The topology of azaspiro[3.3]heptanes positions the heteroatoms in a distinct spatial arrangement. In 2-azaspiro[3.3]heptane, the nitrogen is gamma (γ) to the C5 position, which can influence the molecule's electronic properties and basicity compared to analogous six-membered rings where the relationship is often beta (β). nih.gov This unique topology has been leveraged to create bioisosteres for common heterocycles like piperazine (B1678402) and morpholine (B109124), often leading to improved physicochemical properties such as aqueous solubility. researchgate.netnih.gov

Table 1: Comparative Physicochemical and Topological Properties of Heterocyclic Scaffolds

PropertyPiperidine (B6355638)2-Azaspiro[3.3]heptane
Molecular Class Monocyclic HeterocycleSpirocyclic Heterocycle
Fraction Csp³ 1.001.00
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 Ų
Key Geometric Feature Flexible chair/boat conformationsRigid, twisted 3D structure
Bioisosteric Replacement Impact BaselineOften lowers lipophilicity (logD) and improves metabolic stability. researchgate.netnih.gov

Computational Approaches in Molecular Design

Computational methods are indispensable for rationally designing drugs based on the this compound scaffold. These approaches help prioritize which derivatives to synthesize and test, saving significant time and resources.

The use of spirocycles like this compound in drug design is guided by several key principles. A primary advantage is their ability to act as rigid scaffolds, which reduces the entropic penalty upon binding to a biological target and provides precise, well-defined vectors for projecting functional groups into a binding site. nih.govacs.org

Structure-guided design leverages high-resolution crystal structures of a target protein in complex with a ligand. acs.orgnih.gov By observing how a spirocyclic core or fragment binds, chemists can design new analogs that optimize these interactions. For example, the spirocyclic framework can be used to position a key pharmacophore element into a previously unoccupied sub-pocket of an enzyme's active site, thereby increasing potency and selectivity. nih.govnih.gov This approach has been successfully used to develop potent inhibitors for targets such as viral proteases. acs.orgnih.gov

Ligand-based design is employed when a high-resolution structure of the target is unavailable. This approach relies on the knowledge of existing active molecules. By analyzing the common structural features (pharmacophore) of known binders, new scaffolds like this compound can be proposed as a novel core to mimic the shape and electronic properties of the known ligands while improving properties like metabolic stability or synthetic accessibility. umich.eduacs.org The rigid, prism-shaped skeleton of spirocyclic ligands can confer binding affinity based on shape complementarity with a target, such as a bulge site in RNA. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. youtube.comyoutube.com While specific QSAR studies on this compound are not widely published, the methodology is directly applicable to this class of compounds.

A hypothetical QSAR study on a series of 2-azaspiro[3.3]heptane derivatives would involve the following steps:

Data Set Generation: A series of analogs would be synthesized, varying substituents on the azaspiro[3.3]heptane core, and their biological activity (e.g., IC₅₀ against a specific enzyme) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., TPSA, number of rotatable bonds). youtube.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that relates a subset of the calculated descriptors to the observed biological activity. youtube.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Prediction: The validated model could then be used to predict the activity of new, yet-to-be-synthesized azaspirocycle derivatives, helping to prioritize the most promising candidates for synthesis. youtube.com

Table 2: Hypothetical QSAR Workflow for Azaspirocycle Derivatives

StepDescriptionKey Descriptors for Azaspirocycles
1. Data Generation Synthesize and test a library of azaspirocycle analogs.Measured biological activity (e.g., IC₅₀, EC₅₀).
2. Descriptor Calculation Computationally derive properties for each molecule.Fraction Csp³, TPSA, Molar Refractivity, logD, Dipole Moment. nih.govambeed.comambeed.com
3. Model Building Correlate descriptors with activity using statistical methods.Generate a mathematical equation: Activity = f(Descriptor1, Descriptor2, ...).
4. Model Validation Test the model's predictive accuracy.Cross-validation, prediction for a test set of molecules.
5. Virtual Screening Predict the activity of a virtual library of new designs.Prioritize candidates with high predicted potency for synthesis.

Applications and Role As Building Blocks in Contemporary Organic Synthesis

Design of Molecular Scaffolds with Defined Three-Dimensional Character

The defining feature of spirocyclic systems like azaspiro[3.3]heptanes is their inherent three-dimensionality. bldpharm.comacs.org The spirocyclic core, where two rings are joined by a single common atom, creates a rigid, non-planar structure. bldpharm.com This characteristic is measured by the fraction of sp3 hybridized carbons (Fsp3), a metric where higher values are often correlated with greater success in clinical development. bldpharm.com The introduction of spiro-containing systems increases the Fsp3 value of a molecule, which can lead to improved potency, selectivity, and pharmacokinetic properties. bldpharm.com

A primary advantage of employing azaspiro[3.3]heptane scaffolds is the conformational restriction they impose on a molecule. researchgate.netresearchgate.netresearchgate.net Unlike flexible aliphatic rings, the rigid framework of spirocycles limits the number of accessible low-energy conformations. acs.org This rigidity results in a predictable orientation of substituents, a concept known as vectorization. acs.orgresearchgate.net For medicinal chemists, this means that functional groups attached to the spirocyclic core can be pointed in well-defined directions in three-dimensional space, allowing for more precise and selective interactions with biological targets. acs.orgresearchgate.netresearchgate.net

The unique topology of azaspiro[3.3]heptanes allows chemists to explore novel areas of chemical space. researchgate.netshigematsu-bio.com A key strategy for leveraging this potential is the development of synthetic routes to highly functionalized azaspiro[3.3]heptane building blocks that possess multiple "exit vectors" for further chemical modification. nih.gov The creation of libraries based on these diverse and structurally complex scaffolds is a powerful tool in drug discovery, enabling the synthesis of compounds that can interact with a wide range of biological targets. tandfonline.comrsc.org These efforts are crucial for moving beyond traditional, often planar, molecular architectures. tandfonline.com

Bioisosteric Replacement Strategies Utilizing Azaspiro[3.3]heptane Systems

Bioisosterism, the replacement of one chemical group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. tcichemicals.com Azaspiro[3.3]heptane systems have proven to be highly effective bioisosteres for common saturated heterocycles, offering a way to modulate physicochemical and pharmacokinetic properties while maintaining or improving target engagement. researchgate.netdndi.org This approach, sometimes called "scaffold hopping," can lead to compounds with enhanced solubility, greater metabolic stability, and novel intellectual property. researchgate.nettandfonline.com

The piperazine (B1678402) ring is a common motif in drug molecules, but it can be associated with metabolic liabilities. The 2,6-diazaspiro[3.3]heptane scaffold has been successfully employed as a structural surrogate for piperazine. acs.org This substitution can alter properties like lipophilicity and basicity. nih.gov For instance, replacing a piperazine with its spirocyclic analogue can lead to a decrease in lipophilicity (logD) despite the addition of a carbon atom, an effect attributed to an increase in basicity. nih.gov Additionally, novel structures like 1-oxa-2,6-diazaspiro[3.3]heptane are being explored as potential piperazine bioisosteres to further expand the available chemical space. researchgate.net

Morpholine (B109124) is another heterocycle frequently found in bioactive compounds. However, it can be susceptible to oxidative metabolism. chimia.ch The 2-oxa-6-azaspiro[3.3]heptane moiety serves as an effective bioisostere for morpholine, often leading to improved metabolic stability. chimia.chrsc.orgnih.gov In the development of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine for a 2-oxa-6-azaspiro[3.3]heptane resulted in the discovery of AZD1979, a clinical candidate with a more favorable physicochemical profile, including reduced lipophilicity. nih.govacs.org Similarly, in the optimization of linezolid (B1675486) analogues, this bioisosteric replacement was explored to address metabolism-related issues. nih.gov

The piperidine (B6355638) ring is one of the most common heterocyclic fragments in approved drugs. enamine.netenamine.net The 2-azaspiro[3.3]heptane core was introduced as a bioisostere for piperidine in 2010, with the goal of improving aqueous solubility and reducing metabolic degradation. rsc.orgenamine.netmykhailiukchem.org This concept has since become widely adopted in medicinal chemistry. researchgate.netresearchgate.net Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been synthesized and validated as piperidine surrogates. nih.govenamine.net While C-linked 2-azaspiro[3.3]heptanes tend to lower lipophilicity compared to their piperidine counterparts, N-linked versions can slightly increase it. nih.gov This nuanced effect allows for fine-tuning of molecular properties in drug design.

Compound Tables

Table 1: Bioisosteric Relationships of Azaspiro[3.3]heptane Systems

Original Heterocycle Azaspiro[3.3]heptane Bioisostere Key Advantages of Replacement
Piperazine 2,6-Diazaspiro[3.3]heptane Modulation of lipophilicity and basicity. acs.orgnih.gov
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Improved metabolic stability, reduced lipophilicity. chimia.chrsc.orgnih.gov
Piperidine 2-Azaspiro[3.3]heptane Improved aqueous solubility, reduced metabolic degradation. rsc.orgenamine.netenamine.net

Table 2: List of Mentioned Compounds

Compound Name
5-Methoxy-2-azaspiro[3.3]heptane
1-Azaspiro[3.3]heptane
2-Azaspiro[3.3]heptane
2,6-Diazaspiro[3.3]heptane
1-Oxa-2,6-diazaspiro[3.3]heptane
2-Oxa-6-azaspiro[3.3]heptane
Piperazine
Morpholine
Piperidine
AZD1979

1-Azaspiro[3.3]heptane as New-Generation Piperidine Analogues

The 1-azaspiro[3.3]heptane core, a parent structure to this compound, has been identified as a valuable next-generation bioisostere for the commonly encountered piperidine ring in medicinal chemistry. nih.govmedchemexpress.comresearchgate.netresearchgate.netx-mol.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety can lead to novel, patent-free drug analogues with potentially improved properties. nih.govmedchemexpress.comresearchgate.netx-mol.com

A key synthetic strategy to access the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam. nih.govmedchemexpress.comresearchgate.net Subsequent reduction of this β-lactam ring with alane yields the desired 1-azaspiro[3.3]heptane structure. nih.govmedchemexpress.comresearchgate.netresearchgate.net For instance, the incorporation of this spirocyclic core into the anesthetic drug bupivacaine, in place of the traditional piperidine fragment, has resulted in a new analogue with high activity. nih.govmedchemexpress.comresearchgate.netx-mol.com This highlights the potential of the azaspiro[3.3]heptane scaffold to modulate the biological activity of known therapeutic agents.

While 2-azaspiro[3.3]heptane was proposed as a piperidine mimic in 2010, the 1-azaspiro[3.3]heptane represents a newer generation of these analogues. researchgate.net It is important to note that the suitability of azaspiro[3.3]heptanes as bioisosteres for piperidines, as well as morpholines and piperazines, may be limited when they are not used as terminal groups, owing to significant geometric alterations. researchgate.netnih.gov

Function as Key Intermediates and Precursors in Complex Chemical Synthesis

The rigid and defined three-dimensional structure of the azaspiro[3.3]heptane framework, including derivatives like this compound, makes it a valuable building block in the synthesis of complex molecules. nih.govresearchgate.net

Construction of Intricate Molecular Architectures

The unique spirocyclic nature of this compound provides a well-defined spatial arrangement of atoms, which is a desirable feature in the design of complex molecular architectures. smolecule.com Its structure allows for predictable vectorization, meaning that substituents can be placed in specific and predictable orientations. researchgate.net This is crucial for designing molecules that can selectively interact with biological targets. researchgate.net The synthesis of such compounds often involves multi-step sequences, starting from functionalized precursors that undergo cyclization reactions to form the core spirocyclic structure. smolecule.com

Synthesis of Spirocyclic and Fused-Ring Scaffolds

This compound serves as a precursor for the synthesis of more complex spirocyclic and fused-ring systems. For example, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, can be converted into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization to form fused benzimidazoles. researchgate.net This demonstrates the utility of the azaspiro[3.3]heptane core in creating novel tetracyclic systems. researchgate.net The construction of the second cyclobutane (B1203170) ring in a spiro[3.3]heptane system can be achieved through methods like dichloroketene (B1203229) addition or Meinwald oxirane rearrangement, depending on the desired substitution pattern. nih.gov

Preparation of Nitrogen-Containing Spirocyclic Phosphazene Derivatives

The nitrogen atom within the azaspiro[3.3]heptane ring system can participate in reactions to form more complex structures. For instance, the reaction of hexachlorocyclotriphosphazatriene (N3P3Cl6) with N/O donor-type amines can lead to the formation of novel spirocyclic phosphazene derivatives. nih.gov These reactions can yield mono-, di-, and tri-spirocyclic phosphazenes. nih.gov The resulting phosphazene derivatives exhibit interesting stereogenic properties and have been characterized extensively using various spectroscopic techniques and X-ray crystallography. nih.govnih.gov

Development of Novel Therapeutic Agents as Lead Compounds

The 2-azaspiro[3.3]heptane scaffold, including its methoxy (B1213986) derivatives, is considered a "privileged" building block in drug discovery. researchgate.net This is due to its three-dimensional character, which allows for exploration of chemical space beyond the "flatland" of aromatic compounds. researchgate.net The conformational restriction imposed by the spirocyclic system can lead to improved physicochemical properties and metabolic stability compared to their monocyclic counterparts. researchgate.net

For example, 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane has been identified as a potential lead compound for designing inhibitors of epidermal growth factor receptors (EGFR) and leucine-rich repeat kinase 2 (LRRK2), which are targets in cancer and neurodegenerative diseases, respectively. evitachem.com Furthermore, a derivative containing a 6-methoxy-2-methyl-2-azaspiro[3.3]heptane moiety has been shown to drive selectivity for the enzyme DNMT1, an important target in epigenetic therapy. mdpi.com

Application in Building Compound Libraries for Research

The amenability of the azaspiro[3.3]heptane core to functionalization makes it an ideal scaffold for the construction of compound libraries for high-throughput screening and drug discovery research. researchgate.netresearchgate.netnih.govresearchgate.net The ability to introduce multiple "exit vectors" or points of diversification on the azaspiro[3.3]heptane framework allows for the creation of a wide range of analogues. nih.gov Efficient and scalable synthetic routes have been developed to produce these building blocks, enabling their use in creating libraries of sp3-rich, structurally diverse molecules. researchgate.netnih.govresearchgate.net These libraries are valuable for exploring new chemical space and identifying novel hits in drug discovery programs. researchgate.netrsc.orgnih.gov

Functionalization for Specific Research Applications

Synthesis of Sterically Constrained Amino Acid Analogues

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane framework makes it an attractive scaffold for the synthesis of sterically constrained amino acid analogues. These analogues are valuable tools in medicinal chemistry and chemical biology for probing peptide and protein structures and for developing novel therapeutic agents with improved properties such as enhanced metabolic stability and receptor selectivity. While the direct functionalization of this compound for the synthesis of amino acid analogues is not extensively detailed in the reviewed literature, the synthesis of such analogues from the parent 2-azaspiro[3.3]heptane scaffold provides a clear precedent and a methodological foundation.

Research has demonstrated the successful synthesis of novel amino acids derived from the 2-azaspiro[3.3]heptane core, specifically analogues of the natural amino acids ornithine and γ-aminobutyric acid (GABA). nih.govresearchgate.net These synthetic achievements highlight the utility of the spirocyclic system in creating conformationally restricted mimics of biologically important molecules. researchgate.net

The general strategy for producing these amino acid analogues involves the construction of the spirocyclic core followed by the introduction of the amino and carboxylic acid functionalities. One documented approach involves the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. nih.govresearchgate.net The construction of the dual four-membered rings of the spirocyclic scaffold is achieved through the sequential ring closure of appropriate 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.govresearchgate.net

These novel spirocyclic amino acids are significant additions to the family of sterically constrained amino acids, offering unique conformational properties for applications in chemistry, biochemistry, and drug design. nih.govresearchgate.net The rigid nature of the spiro[3.3]heptane scaffold "fixes" the spatial relationship between the aminocarboxylate moiety and other functional groups, which can be advantageous for probing the topologies of various biological receptors, such as glutamate (B1630785) receptors. researchgate.netnih.gov

The table below summarizes the key sterically constrained amino acid analogues derived from the 2-azaspiro[3.3]heptane scaffold.

Analogue Name Parent Amino Acid Key Structural Feature Potential Application
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acidOrnithineα,α-disubstituted amino acid with a spirocyclic side chainDesign of peptidomimetics, selective ligands for biological targets. researchgate.net
2-azaspiro[3.3]heptane-6-carboxylic acidγ-Aminobutyric acid (GABA)Conformationally restricted GABA analogueProbing GABA receptor subtypes, development of novel CNS-active agents. researchgate.net
(R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acidGlutamic acidRigid scaffold fixing the relative orientation of the two carboxylic acid groupsProbing topologies of different glutamate receptors. researchgate.netnih.gov

Q & A

Q. Q1. What are the common synthetic routes for 5-Methoxy-2-azaspiro[3.3]heptane, and how can researchers optimize yields?

Methodological Answer: The synthesis of this compound typically involves spirocyclization strategies. A scalable approach is the hydroxide-facilitated alkylation of amines with bis-halomethyl precursors (e.g., 3,3-bis(bromomethyl)oxetane) to form the azetidine ring . For example, optimizing reaction temperature (e.g., 60–80°C) and stoichiometry (1:1.2 amine-to-alkylating agent ratio) can achieve yields >85%. One-pot syntheses using gem-difluoro or gem-dimethyl variants of azaspiro scaffolds have also been reported, with yields exceeding 70% under mild conditions .

Q. Q2. How do steric and electronic factors influence regioselectivity during functionalization of the spirocyclic core?

Methodological Answer: Regioselectivity in spirocyclic systems is governed by steric hindrance at bridgehead carbons and electronic effects of substituents. For example, methoxy groups at position 5 can direct electrophilic substitution to less hindered positions (e.g., C6) due to steric shielding. Computational modeling (DFT) and kinetic studies are recommended to map transition states and identify favorable reaction pathways. Experimental validation via competitive reactions with deuterated analogs or substituent scrambling can resolve ambiguities .

Basic Characterization

Q. Q3. What spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Distinctive sp³ hybridized bridgehead protons (δ 3.5–4.5 ppm) and quaternary carbons.
  • HRMS : Accurate mass determination (e.g., [M+H]+ at m/z 156.1122 for C₇H₁₁NO₂).
  • IR : Stretching vibrations for methoxy groups (~2820 cm⁻¹) and azetidine rings (~1450 cm⁻¹) .
    X-ray crystallography is definitive for confirming spirocyclic geometry .

Advanced Pharmacology

Q. Q4. What strategies evaluate the bioisosteric efficacy of this compound in drug candidates?

Methodological Answer: Comparative studies involve:

Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences between spirocyclic analogs and parent aromatic scaffolds (e.g., benzene).

Pharmacokinetics : Assessing metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models) to validate improved properties.

Structural Biology : Co-crystallization with target proteins (e.g., histone deacetylases for vorinostat analogs) to confirm binding mode retention .

Basic Reactivity

Q. Q5. What are the typical chemical reactions of this compound under standard conditions?

Methodological Answer: Common reactions include:

  • Ring-Opening : Acid-catalyzed cleavage (e.g., H₂SO₄) to form linear amines or ketones.
  • Oxidation : With KMnO₄ to yield lactams or carboxylic acids.
  • Substitution : Halogenation (NBS or Cl₂) at bridgehead positions under radical conditions .

Advanced Mechanistic Studies

Q. Q6. How do acid-catalyzed ring-opening reactions of spiro[3.3]heptane derivatives proceed mechanistically?

Methodological Answer: Protonation of the azetidine nitrogen generates a reactive ammonium intermediate, facilitating nucleophilic attack at the adjacent carbon. Isotopic labeling (e.g., D₂O) and kinetic isotope effects (KIE) can elucidate proton transfer steps. Computational studies (e.g., MD simulations) reveal strain relief as the driving force for ring-opening .

Basic Applications

Q. Q7. In what therapeutic areas has this compound shown potential?

Methodological Answer:

  • Oncology : As a bioisostere in sonidegib analogs targeting the Hedgehog pathway.
  • Neurology : Rigid spirocores improve blood-brain barrier penetration in CNS agents.
  • Anti-infectives : Scaffold incorporation in TBI-223, a tuberculosis drug candidate .

Advanced Drug Design

Q. Q8. How is spirocyclic rigidity leveraged to enhance target binding affinity?

Methodological Answer: Conformational restriction reduces entropy penalties upon binding. Techniques include:

  • Molecular Dynamics (MD) : Simulating ligand-protein complexes to compare flexibility.
  • SAR Studies : Synthesizing analogs with varied substituents to correlate rigidity with IC₅₀ values.
  • X-ray Crystallography : Resolving binding poses to validate spirocore-protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.